Sparfosic acid trisodium
CAS No.: 70962-66-2
Cat. No.: VC6135081
Molecular Formula: C6H7NNa3O8P
Molecular Weight: 321.064
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70962-66-2 |
|---|---|
| Molecular Formula | C6H7NNa3O8P |
| Molecular Weight | 321.064 |
| IUPAC Name | trisodium;(2S)-2-[[2-[hydroxy(oxido)phosphoryl]acetyl]amino]butanedioate |
| Standard InChI | InChI=1S/C6H10NO8P.3Na/c8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10;;;/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15);;;/q;3*+1/p-3/t3-;;;/m0.../s1 |
| Standard InChI Key | NTPHVSVNFQQSAL-DFWYDOINSA-M |
| SMILES | C(C(C(=O)[O-])NC(=O)CP(=O)(O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Introduction
Chemical Identity and Structural Properties
Sparfosic acid trisodium, systematically named trisodium (2S)-2-[[2-[hydroxy(oxido)phosphoryl]acetyl]amino]butanedioate, belongs to the class of antimetabolites that mimic endogenous nucleotides. Its molecular formula is C₆H₇NNa₃O₈P, with a molecular weight of 321.06 g/mol . The compound’s structure features a phosphonacetyl group linked to L-aspartate, enabling competitive inhibition of ATCase (Figure 1).
Table 1: Key Chemical and Physical Properties
The compound’s stereochemistry is critical for its activity, as the L-aspartate configuration ensures proper binding to ATCase’s active site . X-ray crystallography studies confirm that the phosphonacetyl moiety mimics the carbamoyl phosphate substrate, forming irreversible interactions with catalytic residues .
Mechanism of Action: Targeting Pyrimidine Biosynthesis
Sparfosic acid trisodium exerts its antineoplastic effects by inhibiting ATCase, the enzyme catalyzing the second step of de novo pyrimidine synthesis: the condensation of carbamoyl phosphate with aspartate to form N-carbamoyl-L-aspartate . This inhibition depletes cellular pools of uridine monophosphate (UMP), a precursor for cytidine triphosphate (CTP) and thymidine triphosphate (TTP), thereby impairing DNA and RNA synthesis .
Kinetic Inhibition Profile
ATCase operates under allosteric regulation, with Sparfosic acid trisodium binding to the catalytic subunit with a Kᵢ of 12 nM . Unlike natural substrates, the compound’s phosphonacetyl group resists hydrolysis, leading to prolonged enzyme suppression . This results in a >90% reduction in UMP levels within 4 hours of treatment in MDA-MB-435 breast cancer cells .
Synergy with Fluoropyrimidines
Combination studies reveal that Sparfosic acid trisodium enhances the incorporation of fluorouracil (5-FU) metabolites into RNA by 3.2-fold in colorectal carcinoma models. The dual mechanism—pyrimidine starvation plus RNA disruption—reduces IC₅₀ values for 5-FU from 48 µM to 14 µM, suggesting clinical potential for sequential therapy .
Preclinical Efficacy and Cellular Effects
In vitro evaluations using metastatic-derived cell lines (Br1 and L-2) demonstrate dose-dependent apoptosis induction. At 300 µM, Sparfosic acid trisodium arrests 68% of cells in S-phase within 24 hours, followed by caspase-3 activation and PARP cleavage .
Table 2: In Vitro Activity in Human Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | S-Phase Accumulation | Apoptosis Rate |
|---|---|---|---|
| MDA-MB-435 (Breast) | 112 | 72% at 24h | 45% at 48h |
| HCT-116 (Colorectal) | 89 | 68% at 24h | 52% at 48h |
| A549 (Lung) | 154 | 61% at 24h | 38% at 48h |
Cyclin A-associated kinase activity increases 4.8-fold in apoptotic L-2 cells, correlating with Rb protein hyperphosphorylation (Ser795/807/811) . Conversely, cyclin E levels rise transiently, suggesting differential cell cycle checkpoint responses between cell types .
Synthesis and Pharmaceutical Formulation
The synthesis of Sparfosic acid trisodium involves a two-step procedure optimized by Morris et al.:
-
Phosphonacetylation: Reacting L-aspartic acid with phosphonoacetic acid in the presence of N,N’-dicyclohexylcarbodiimide (DCC), yielding N-(phosphonacetyl)-L-aspartic acid (PALA) .
-
Trisodification: Neutralizing PALA with sodium hydroxide (3 eq.) to form the trisodium salt, achieving >99.5% purity after ion-exchange chromatography .
Stability and Solubility Considerations
The trisodium salt formulation improves aqueous solubility to 778.67 mM (250 mg/mL) compared to 34 mM for the free acid . Lyophilized powder remains stable for 36 months at -80°C, while reconstituted solutions should be used within 72 hours to prevent β-elimination degradation .
Future Directions and Clinical Translation
Current research focuses on three avenues:
-
Biomarker Identification: Correlating ATCase expression levels (via qPCR) with treatment response in pancreatic ductal adenocarcinoma .
-
Nanoformulations: Liposomal encapsulation to enhance tumor targeting, reducing effective doses by 40% in xenograft models.
-
Combination Regimens: Phase Ib trials evaluating Sparfosic acid trisodium with gemcitabine in NSCLC (NCT04892330), with preliminary results showing a 31% partial response rate .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume